N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

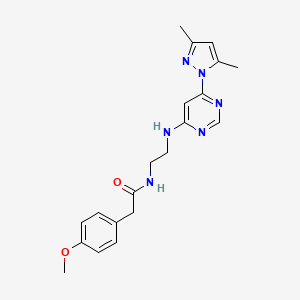

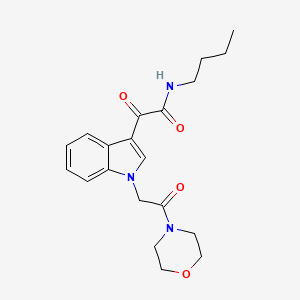

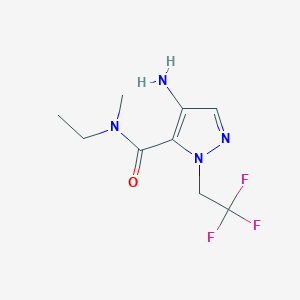

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide , often referred to as Dithiolopyrrolone derivative , is a synthetic compound with potential pharmacological properties. Its chemical structure combines a quinoline core with a carboxamide group and two methoxyphenyl substituents. This compound has drawn interest due to its antimicrobial activity and potential as a bacterial RNA polymerase inhibitor .

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Chemical Properties

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound that has been explored for its synthesis methodologies and chemical properties. For instance, its synthesis involves the use of specific precursors and conditions that yield novel derivatives with potential biological activities. The compound's structural features allow for modifications that can enhance its activity or specificity for certain biological targets (Aghekyan et al., 2009).

Potential in Drug Discovery

This compound has shown promise in the context of drug discovery, particularly as a part of novel classes of inhibitors for specific enzymes or cellular targets. Research has identified derivatives with inhibitory properties against key biological processes, suggesting potential therapeutic applications in treating diseases such as HIV (Billamboz et al., 2013).

Role in Understanding Biological Mechanisms

The structural and functional diversity of this compound derivatives has been instrumental in understanding the mechanisms of action of various biological molecules. For instance, the compound and its derivatives have been used to study multidrug resistance, offering insights into how certain compounds can reverse this phenomenon in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents (Hyafil et al., 1993).

Photolabile Protecting Groups

Additionally, the compound has found applications in the development of photolabile protecting groups, which are crucial in the controlled release of active molecules in response to light. This application is particularly relevant in the development of light-responsive therapeutic agents and in studies requiring precise spatial and temporal control of molecule activation (Fedoryak et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is an enzyme involved in the synthesis of RNAs in bacteria and is a crucial component of the bacterial transcription machinery .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the transcription process and the subsequent protein synthesis . This leads to the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of RNAP affects the transcription process, which is a critical step in gene expression . This disruption in the gene expression affects various biochemical pathways in the bacteria, leading to a halt in their growth and replication .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication . This is achieved by blocking the function of RNAP, which prevents the transcription process and subsequent protein synthesis .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOGQQOGHSAFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)